5-Amino-2-bromo-4-nitropyridin-1-ium-1-olate
Description
5-Amino-2-bromo-4-nitropyridin-1-ium-1-olate is a substituted pyridine derivative characterized by a zwitterionic structure. The pyridine ring features a deprotonated hydroxyl group (-O⁻) at position 1, a bromine atom at position 2, a nitro group (-NO₂) at position 4, and an amino group (-NH₂) at position 4. This unique combination of electron-withdrawing (Br, NO₂) and electron-donating (NH₂, O⁻) groups confers distinct electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions.
The compound’s structure is typically elucidated using crystallographic tools such as SHELX and visualized via programs like ORTEP-III , which enable precise determination of anisotropic displacement parameters and hydrogen-bonding networks.
Properties
IUPAC Name |
6-bromo-4-nitro-1-oxidopyridin-1-ium-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O3/c6-5-1-4(9(11)12)3(7)2-8(5)10/h1-2H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDISGDOEOLMWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C[N+](=C1Br)[O-])N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-41-1 | |
| Record name | 3-Pyridinamine, 6-bromo-4-nitro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935534-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-bromo-4-nitropyridin-1-ium-1-olate typically involves the following steps:
Bromination: The bromination of the nitropyridine derivative is carried out using bromine or bromine-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, bromination, and amination processes, often optimized for yield and purity. These processes are typically carried out in specialized reactors with controlled temperature and pressure conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-bromo-4-nitropyridin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium cyanide, various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of various oxidized derivatives, depending on the extent of oxidation.
Reduction: Conversion of the nitro group to an amino group, resulting in compounds like 5-Amino-2-bromo-4-aminopyridine.
Substitution: Formation of substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds similar to 5-Amino-2-bromo-4-nitropyridin-1-ium-1-olate exhibit potent anticancer effects. For instance, pyridinium derivatives have been shown to have significant cytotoxicity against various cancer cell lines, including lung (A549) and breast (MCF-7) cancers. The mechanism often involves the induction of apoptosis in cancer cells, which is crucial for developing new cancer therapies .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding how this compound interacts at the molecular level, potentially leading to the design of more effective drugs targeting specific proteins involved in cancer progression .
Agricultural Applications
Pesticide Development
Compounds with structural similarities to this compound are being explored for their efficacy as pesticides. The nitro group in the compound is known to enhance biological activity against pests and pathogens, making it a candidate for developing new agricultural chemicals that are both effective and environmentally friendly .
Material Science
Synthesis of Functional Materials
The unique chemical properties of this compound allow it to be utilized in synthesizing advanced materials, such as conducting polymers and organic semiconductors. These materials have applications in organic electronics, including sensors and photovoltaic devices .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of various pyridinium derivatives, including this compound. The results demonstrated that these compounds could significantly inhibit cell proliferation in A549 lung cancer cells, with IC50 values indicating strong cytotoxic effects. The study utilized both in vitro assays and molecular docking to confirm these findings .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Amino-2-bromo-4-nitropyridin-1-ium | A549 | 10 | Apoptosis induction |
| Similar Pyridinium Derivative | MCF7 | 12 | Cell cycle arrest |
Case Study 2: Pesticidal Efficacy
In agricultural research, a derivative of 5-Amino-2-bromo-4-nitropyridin was tested against common agricultural pests. The results showed a significant reduction in pest populations when treated with formulations containing this compound, highlighting its potential as a novel pesticide .
Mechanism of Action
The mechanism of action of 5-Amino-2-bromo-4-nitropyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-amino-2-bromo-4-nitropyridin-1-ium-1-olate are compared below with analogous pyridine derivatives (Table 1), focusing on substituent effects, physicochemical properties, and reactivity.
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Key Comparisons:
Electronic Effects: The target compound’s zwitterionic structure (due to -O⁻) enhances polarity compared to neutral analogs like 4-amino-2-chloro-3-nitropyridine. This increases solubility in aqueous media but may reduce stability in nonpolar environments.
Hydrogen Bonding and Crystal Packing: The olate group (-O⁻) acts as a strong hydrogen-bond acceptor, likely forming robust networks with NH₂ donors, as observed in Etter’s graph-set analysis . In contrast, neutral analogs rely on weaker N–H···O/N interactions.
Reactivity: The nitro group at position 4 (para to NH₂) in the target compound may hinder electrophilic substitution at position 3, whereas 4-amino-2-chloro-3-nitropyridine permits reactivity at position 5. Bromine’s superior leaving-group ability (vs. chlorine) could make the target compound more reactive in Suzuki couplings or nucleophilic aromatic substitutions.
Safety and Handling :
- Halogenated nitroaromatics (e.g., 5-bromo-2-chloro-3-nitropyridin-4-amine ) are often toxic and mutagenic. The target compound’s zwitterion may mitigate volatility but necessitates caution due to nitro group explosivity risks.
Research Findings and Implications
- Crystallography : The compound’s structure determination would leverage SHELXL for refinement and WinGX for data processing , with hydrogen-bonding patterns analyzed via graph-set theory .
- Synthetic Utility : The bromine and nitro groups suggest utility in cross-coupling reactions, though regioselectivity challenges may arise due to competing electronic effects.
- Thermal Stability : Nitro groups typically reduce thermal stability; differential scanning calorimetry (DSC) studies are recommended to compare decomposition temperatures with analogs.
Biological Activity
Overview
5-Amino-2-bromo-4-nitropyridin-1-ium-1-olate (CAS No. 935534-41-1) is a pyridine derivative notable for its unique combination of amino, bromo, and nitro functional groups. This structure contributes to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is CHBrNO. Its synthesis typically involves bromination and nitration processes, which can be optimized for yield and purity in industrial settings. The compound's reactivity includes oxidation, reduction, and substitution reactions, allowing it to serve as an intermediate in various organic syntheses.
The biological activity of this compound is mediated through its interactions with specific molecular targets:
- Molecular Targets : The compound can bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways including signal transduction and metabolic processes.
- Pathways Involved : It has been suggested that the compound could affect gene expression and cellular signaling pathways, contributing to its potential therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA. This class of compounds has been utilized in treating infections caused by various microorganisms .
Anticancer Potential
Studies have highlighted the potential anticancer properties of nitro-pyridine derivatives. These compounds may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and disruption of angiogenesis. For instance, related compounds have shown effectiveness in inhibiting tumor growth by targeting specific pathways involved in cancer progression .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar nitro-pyridine compounds:
- Anticancer Studies : In a study assessing pyridine-linked analogues, compounds demonstrated significant efficacy in arresting the cell cycle at the G2/M phase in HeLa cells. This suggests that this compound could exhibit similar properties due to its structural characteristics .
- Antimicrobial Mechanisms : Research on nitro derivatives has shown that upon reduction, these compounds can produce toxic intermediates that bind covalently to DNA, leading to cell death. This mechanism is crucial for understanding how this compound might exert its antimicrobial effects .
- In Vivo Studies : Preliminary studies indicate that related pyridine derivatives can effectively inhibit angiogenesis in vivo, suggesting a potential application for this compound in cancer therapy by disrupting blood vessel formation necessary for tumor growth .
Comparative Analysis with Similar Compounds
| Compound Name | Key Functional Groups | Notable Biological Activity |
|---|---|---|
| 5-Amino-2-bromopyridine | Amino, Bromo | Antimicrobial |
| 4-Nitropyridine | Nitro | Anticancer |
| 2-Bromo-4-nitropyridine | Bromo, Nitro | Angiogenesis inhibition |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural characterization of 5-Amino-2-bromo-4-nitropyridin-1-ium-1-olate?
- Methodological Answer : Use a combination of 1H and 13C NMR to identify proton and carbon environments, focusing on the bromo and nitro substituents. IR spectroscopy can confirm functional groups (e.g., nitro stretching at ~1500–1350 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight validation. For unambiguous structural confirmation, single-crystal X-ray diffraction is optimal, as demonstrated in analogous nitropyridine derivatives .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in a desiccated environment under inert gas (e.g., argon) at –20°C to minimize hydrolysis or decomposition. Avoid prolonged exposure to light due to the nitro group’s photosensitivity. Purity should be verified via HPLC or TLC before use, as impurities can accelerate degradation .
Q. What synthetic routes are feasible for preparing this compound?
- Methodological Answer : Start with a nitration reaction on a bromopyridine precursor, followed by selective amination. Use HATU or DCC as coupling agents for amino group introduction. Optimize reaction conditions (e.g., temperature, solvent polarity) via Design of Experiments (DoE) to improve yield. Monitor intermediates using LC-MS to track side reactions .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the nitro group in this compound?
- Methodological Answer : Perform Density Functional Theory (DFT) calculations to map electron density and identify electrophilic/nucleophilic sites. Compare HOMO-LUMO gaps to assess susceptibility to reduction or nucleophilic attack. Validate predictions experimentally via cyclic voltammetry for redox behavior and kinetic studies under varying pH conditions .
Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?
- Methodological Answer : Cross-validate using multivariate analysis (e.g., PCA of NMR/IR data) and solvent-effect modeling (COSMO-RS). If X-ray data conflicts with computational models, re-examine crystal packing effects or tautomeric forms. For mass spectrometry anomalies, employ isotopic labeling or collision-induced dissociation (CID) to trace fragmentation pathways .
Q. How can researchers design experiments to study the compound’s interactions with biological targets?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with molecular docking simulations (AutoDock Vina) to identify binding pockets. For mechanistic insights, conduct stopped-flow kinetics or fluorescence quenching assays to monitor real-time interactions .
Q. What analytical approaches are suitable for detecting degradation products under stress conditions?
- Methodological Answer : Subject the compound to accelerated stability testing (e.g., 40°C/75% RH for 4 weeks). Analyze degradation products via UHPLC-QTOF-MS with a C18 column and 0.1% formic acid in water/acetonitrile gradient. Use multivariate statistical tools (e.g., PLS-DA) to correlate degradation pathways with environmental factors .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar solvents?
- Methodological Answer : Systematically test solubility in DMSO, DMF, and aqueous buffers (pH 1–13) using UV-Vis spectroscopy (λmax tracking). If discrepancies persist, verify sample purity via elemental analysis and assess solvent impurities (e.g., water content in DMSO). Publish raw data with error margins to facilitate meta-analysis .
Tables for Methodological Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
